molecular formula C22H19N3O2S B2657118 N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3,3-diphenylpropanamide CAS No. 1797597-66-0

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3,3-diphenylpropanamide

Cat. No.: B2657118
CAS No.: 1797597-66-0
M. Wt: 389.47
InChI Key: SIJCSWOYJJEEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3,3-diphenylpropanamide is a compound that features a unique combination of functional groups, including an oxadiazole ring, a thiophene ring, and a diphenylpropanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium . The reaction conditions are generally mild, and the yields can be moderate to excellent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3,3-diphenylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole and thiophene rings, to introduce new substituents and modify its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve standard laboratory techniques and equipment.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3,3-diphenylpropanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting their activity and leading to therapeutic effects . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

Uniqueness

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3,3-diphenylpropanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and properties compared to other oxadiazole derivatives. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various research applications.

Properties

IUPAC Name

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-15-23-22(27-25-15)21-19(12-13-28-21)24-20(26)14-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,18H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJCSWOYJJEEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.